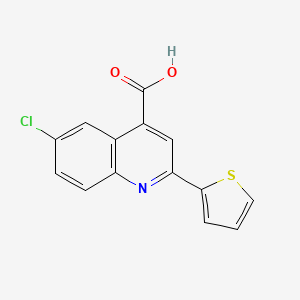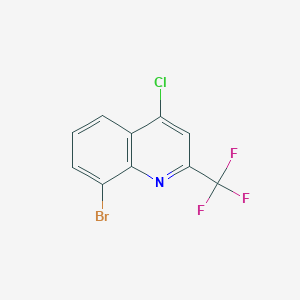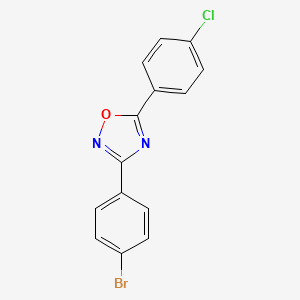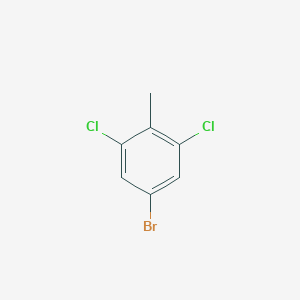
5-溴-1,3-二氯-2-甲基苯
描述
Synthesis Analysis
The synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene and related bromo- and chloro-substituted benzenes can be achieved through various synthetic routes. Efficient methods for accessing synthetically valuable dibromobenzenes have been developed, involving regioselective bromination, ortho-metalation, and halogen/metal permutations, which can be applicable to synthesizing compounds like 5-Bromo-1,3-dichloro-2-methylbenzene (Diemer, Leroux, & Colobert, 2011).
Molecular Structure Analysis
The molecular structure of bromo- and chloro-substituted benzenes, including compounds with similar substitution patterns to 5-Bromo-1,3-dichloro-2-methylbenzene, has been extensively studied through X-ray diffraction. These analyses reveal intricate details of Br···Br, C–H···Br, and C–Br···π interactions, contributing to the understanding of their molecular conformations and packing motifs in the solid state (Jones, Kuś, & Dix, 2012).
科学研究应用
5-Bromo-1,3-dichloro-2-methylbenzene is a chemical compound with the molecular formula C7H5BrCl2 . Here are some additional applications and details:
-
Chemical Synthesis
- This compound is often used as an intermediate in the synthesis of other chemicals . It can be used in the production of pharmaceuticals, agrochemicals, and fragrances .
- The specific methods of application or experimental procedures can vary greatly depending on the desired end product. Typically, this compound would be reacted with other chemicals under controlled conditions to form new compounds .
- The outcomes of these reactions would also depend on the specific reaction conditions and the other chemicals involved .
-
Material Science
- In the field of material science, this compound could potentially be used in the synthesis of new materials .
- The specific methods of application would depend on the type of material being synthesized .
- The outcomes of these applications could include the creation of new materials with unique properties .
-
Analytical Studies
- This compound could potentially be used in analytical studies, such as spectroscopy .
- The methods of application would involve using this compound as a standard or reference in analytical techniques .
- The outcomes of these studies could include new insights into the properties of this compound or the techniques used to analyze it .
5-Bromo-1,3-dichloro-2-methylbenzene is a chemical compound with the molecular formula C7H5BrCl2 . Here are some additional applications and details:
-
Chemical Synthesis
- This compound is often used as an intermediate in the synthesis of other chemicals . It can be used in the production of pharmaceuticals, agrochemicals, and fragrances .
- The specific methods of application or experimental procedures can vary greatly depending on the desired end product. Typically, this compound would be reacted with other chemicals under controlled conditions to form new compounds .
- The outcomes of these reactions would also depend on the specific reaction conditions and the other chemicals involved .
-
Material Science
- In the field of material science, this compound could potentially be used in the synthesis of new materials .
- The specific methods of application would depend on the type of material being synthesized .
- The outcomes of these applications could include the creation of new materials with unique properties .
-
Analytical Studies
- This compound could potentially be used in analytical studies, such as spectroscopy .
- The methods of application would involve using this compound as a standard or reference in analytical techniques .
- The outcomes of these studies could include new insights into the properties of this compound or the techniques used to analyze it .
安全和危害
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .
属性
IUPAC Name |
5-bromo-1,3-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXOYLCPBCBPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348862 | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dichloro-2-methylbenzene | |
CAS RN |
204930-37-0 | |
| Record name | 5-Bromo-1,3-dichloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204930-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)
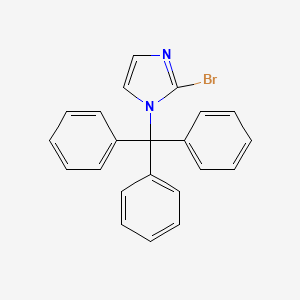
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
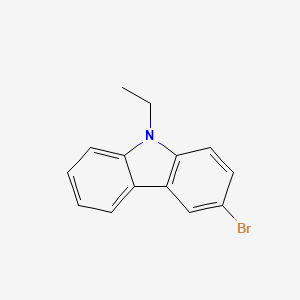
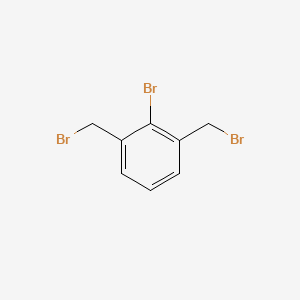
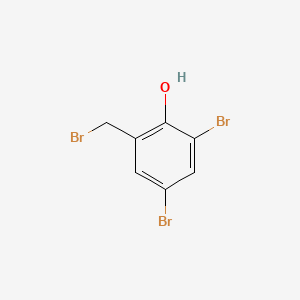
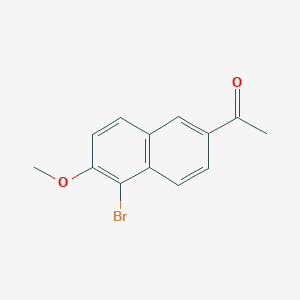
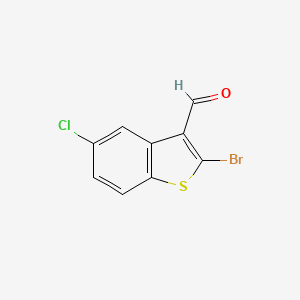
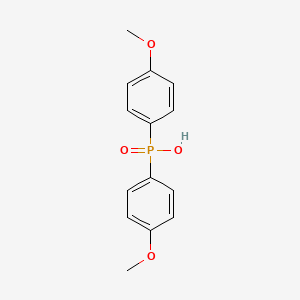
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
